molecular formula C25H24ClN3O B12769332 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride CAS No. 85008-92-0

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride

Cat. No.: B12769332
CAS No.: 85008-92-0
M. Wt: 417.9 g/mol
InChI Key: KHHVYAXAUJUMLT-UHFFFAOYSA-N
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Description

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is a complex organic compound with a molecular formula of C25H23N3O. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of anti-cancer agents .

Preparation Methods

The synthesis of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride has been extensively studied for its anti-cancer properties. It has shown significant activity against various cancer cell lines, including murine osteosarcoma and human breast cancer cells .

Comparison with Similar Compounds

Compared to other similar compounds, 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride stands out due to its unique structural features and potent biological activity. Similar compounds include other dibenzoazepine derivatives, such as carbamazepine and oxcarbazepine, which are known for their anticonvulsant properties . the addition of the isoxazoline moiety in this compound enhances its anti-cancer activity, making it a promising candidate for further research and development .

Properties

CAS No.

85008-92-0

Molecular Formula

C25H24ClN3O

Molecular Weight

417.9 g/mol

IUPAC Name

N,N-dimethyl-2-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)ethanamine;hydrochloride

InChI

InChI=1S/C25H23N3O.ClH/c1-27(2)16-17-28-21-14-8-6-12-19(21)23-24(18-10-4-3-5-11-18)26-29-25(23)20-13-7-9-15-22(20)28;/h3-15H,16-17H2,1-2H3;1H

InChI Key

KHHVYAXAUJUMLT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5.Cl

Origin of Product

United States

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